molecular formula C9H14BrN3O2 B13485486 Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoate

Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoate

Cat. No.: B13485486
M. Wt: 276.13 g/mol
InChI Key: HTJPYDPCFMGQAM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate is unique due to the presence of the bromine atom in the pyrazole ring, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for drug development and biological studies .

Biological Activity

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate (CAS Number: 1339794-77-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H16BrN3O2
  • Molecular Weight : 288.16 g/mol
  • CAS Number : 1339794-77-2
  • Physical Appearance : Typically appears as a white solid or liquid.

Biological Activity Overview

This compound is associated with various biological activities owing to the presence of the pyrazole moiety, which is known for its diverse pharmacological properties. The following sections summarize key findings regarding its biological activity.

Pharmacological Activities

  • Anti-inflammatory Activity :
    • Compounds containing pyrazole derivatives have been extensively studied for their anti-inflammatory properties. In particular, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . this compound may exhibit similar effects, contributing to its potential use in treating inflammatory conditions.
  • Antimicrobial Properties :
    • Research indicates that pyrazole derivatives possess significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's structure suggests it may interact with microbial enzymes or cell membranes, leading to bactericidal effects.
  • Anticancer Potential :
    • The pyrazole scaffold is recognized for its ability to modulate various cellular pathways involved in cancer progression. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be explored as a candidate for anticancer therapy .

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized several pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Compounds showed up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .

Antimicrobial Screening

Burguete et al. evaluated a series of pyrazole derivatives for their antimicrobial efficacy against multiple strains, including Bacillus subtilis and fungi like Aspergillus niger. The results indicated that certain compounds exhibited promising antimicrobial activity comparable to standard antibiotics .

Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of TNF-α and IL-6; potential treatment for inflammatory diseasesSelvam et al.
AntimicrobialEffective against E. coli, S. aureus, and fungi; potential for infection controlBurguete et al.
AnticancerCytotoxic effects on cancer cell lines; modulation of cancer pathwaysGeneral findings

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

methyl 2-amino-4-(4-bromopyrazol-1-yl)-2-methylbutanoate

InChI

InChI=1S/C9H14BrN3O2/c1-9(11,8(14)15-2)3-4-13-6-7(10)5-12-13/h5-6H,3-4,11H2,1-2H3

InChI Key

HTJPYDPCFMGQAM-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=N1)Br)(C(=O)OC)N

Origin of Product

United States

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